(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a pyrazole ring substituted with two methyl groups and a pyridine ring attached to a methanol group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-based ligands have been used in various applications, including as a catalyst for hydrolysis reactions and oxidation .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol typically involves the condensation of 1,5-dimethyl-1H-pyrazole with pyridine-3-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of halogenated or substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Lacks the pyridine ring, making it less versatile in coordination chemistry.
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: Similar structure but different substitution pattern, affecting its reactivity and applications.
(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-2-yl)methanol: Similar compound with the pyridine ring attached at a different position, leading to different chemical properties
Uniqueness
(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol is unique due to its specific substitution pattern, which allows for diverse chemical reactivity and a wide range of applications. The presence of both pyrazole and pyridine rings enhances its ability to coordinate with metal ions and interact with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-10(13-14(8)2)11(15)9-4-3-5-12-7-9/h3-7,11,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPTIMAHGPCHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.